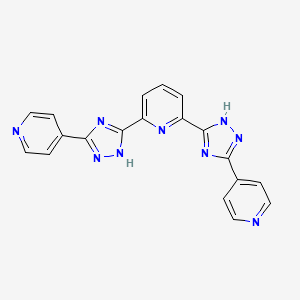
2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine is a versatile compound known for its unique structure and properties. This compound features a central pyridine ring substituted with two 1,2,4-triazole rings, each further substituted with a pyridine ring. This structure allows it to act as a terdentate ligand, making it highly valuable in coordination chemistry and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine typically involves a multi-step process. One common method is the “click” reaction, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The process begins with the preparation of the azide and alkyne precursors, followed by their cycloaddition in the presence of a copper catalyst to form the triazole rings. The final step involves the coupling of the triazole rings with the central pyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with metal ions, which are useful in catalysis and materials science.
Substitution Reactions: The pyridine and triazole rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Copper Catalysts: Used in the initial “click” reaction to form the triazole rings.
Metal Salts: Employed in coordination reactions to form metal complexes.
Major Products
Scientific Research Applications
2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine has a wide range of applications in scientific research:
Coordination Chemistry: Used as a ligand to form metal complexes with applications in catalysis and materials science.
Photochemistry: Employed in the development of photoluminescent materials.
Biomedicine: Investigated for its potential in enzyme inhibition and as a therapeutic agent.
Polymer Science: Used to create functionalized polymers with unique properties.
Mechanism of Action
The mechanism of action of 2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine primarily involves its ability to coordinate with metal ions. The tridentate ligand forms stable complexes with metals, influencing their electronic properties and reactivity. This coordination can modulate the activity of metal centers in catalytic processes and enhance the photophysical properties of materials .
Comparison with Similar Compounds
Similar Compounds
2,6-bis(1,2,3-triazol-4-yl)pyridine: Another terdentate ligand with similar coordination properties.
2,2’6’,2’'-terpyridine: A well-known ligand used in coordination chemistry with a different structural motif.
Uniqueness
2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine stands out due to its unique combination of pyridine and triazole rings, providing a versatile platform for functionalization and coordination. Its ability to form stable complexes with a wide range of metals makes it particularly valuable in various scientific fields .
Properties
Molecular Formula |
C19H13N9 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2,6-bis(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)pyridine |
InChI |
InChI=1S/C19H13N9/c1-2-14(18-23-16(25-27-18)12-4-8-20-9-5-12)22-15(3-1)19-24-17(26-28-19)13-6-10-21-11-7-13/h1-11H,(H,23,25,27)(H,24,26,28) |
InChI Key |
PZOHHVCEVSBOLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=NC(=NN2)C3=CC=NC=C3)C4=NC(=NN4)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-6-methoxybenzo[d]thiazole](/img/structure/B13655628.png)

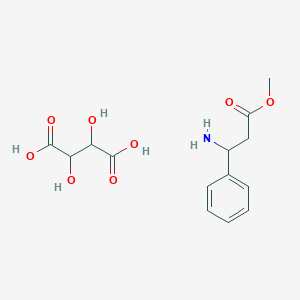
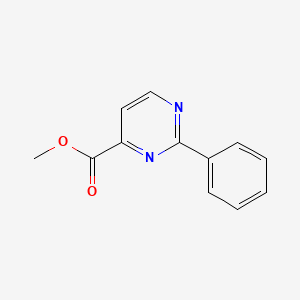

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2,4,6-trimethoxyphenyl)disulfanyl]propanoic acid](/img/structure/B13655658.png)

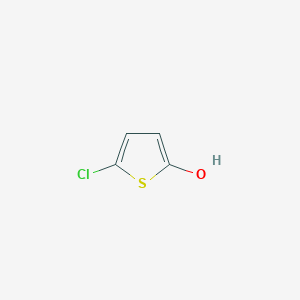

![4-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13655690.png)
![7-Fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13655692.png)
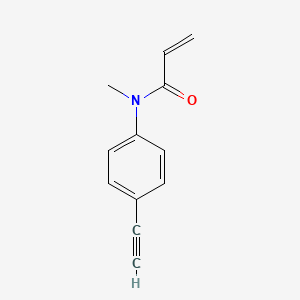
![11-([1,1'-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13655707.png)

